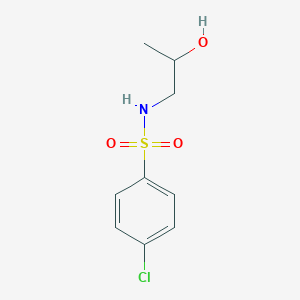

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide (4-CNHPB) is a synthetic compound that has recently gained attention in scientific research due to its unique properties and potential applications. 4-CNHPB is a derivative of benzenesulfonamide and contains a chlorine atom attached to the nitrogen atom in the amide group. It has a molecular weight of 199.57 g/mol and a melting point of 127-129°C. 4-CNHPB is soluble in water and organic solvents, and is stable under normal laboratory and industrial conditions.

Scientific Research Applications

Environmental Impact and Analytical Techniques

Research into compounds similar to 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide often focuses on environmental contamination, degradation pathways, and analytical detection methods. For instance, studies on parabens, which share a common benzenesulfonamide moiety, highlight their ubiquity in water systems and the need for efficient detection and removal methods due to their endocrine-disrupting potential (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, research on the sorption behavior of herbicides, including those with phenolic structures, underscores the significance of soil composition and environmental factors in their mobility and persistence (Werner, Garratt, & Pigott, 2012).

Biochemical Applications and Drug Development

In biochemistry and medicine, the focus shifts to the therapeutic potential and biochemical interactions of compounds. Studies on derivatives of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, for example, explore their biorecognition and potential as drug carriers. These polymers demonstrate the ability to form supramolecular structures that are essential for targeted drug delivery and controlled release mechanisms (Kopeček, Kopec̆ková, & Konák, 1997).

Environmental Remediation and Pollution Control

Further research into the environmental implications of such compounds includes their role in pollution control and remediation strategies. The degradation and interaction of various chlorobenzenes in soil, which are structurally related to this compound, are scrutinized to develop effective soil remediation techniques. These studies reveal the importance of microbial degradation and the potential for enhancing natural attenuation processes (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Advanced Materials and Polymers

On the materials science front, the exploration of cellulose and its derivatives, including those modified with hydroxypropyl groups, for oilfield applications demonstrates the versatility of these compounds. They serve as additives in drilling fluids, cementing, and fracturing processes, highlighting their significant economic and operational benefits in the petroleum industry (Liu et al., 2021).

properties

IUPAC Name |

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXXRCMSJPLNDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)

![2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)

![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)

![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)